Propanoic acid, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2S)-
Description
Chemical Structure and Properties: The compound, with the IUPAC name "Propanoic acid, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2S)-" (CAS: 125941-75-5), features a chiral center at the C2 position (S-configuration) and a bulky tert-butyldiphenylsilyl (TBDPS) ether group. Its molecular formula is C₂₃H₃₀O₃Si, with a molecular weight of approximately 394.58 g/mol. The TBDPS group enhances steric hindrance and lipophilicity, making it valuable in organic synthesis as a protecting group for alcohols or carboxylic acids during multi-step reactions .
Applications:
Primarily used in enantioselective synthesis, this compound serves as an intermediate in pharmaceuticals and fine chemicals. Its stability under basic and mildly acidic conditions makes it preferable for reactions requiring prolonged protection of functional groups .
Properties
IUPAC Name |
(2S)-2-[tert-butyl(diphenyl)silyl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3Si/c1-15(18(20)21)22-23(19(2,3)4,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,20,21)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEZSELDBRXAQI-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-(2S)- typically involves the reaction of propanoic acid with (1,1-dimethylethyl)diphenylsilanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as distillation or recrystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Propanoic acid, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-(2S)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or aldehydes.
Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-(2S)- has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping researchers understand biological processes.
Industry: The compound may find use in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism by which Propanoic acid, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-(2S)- exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Comparative Data Table
| Compound | Protecting Group | Key Functional Groups | Stability | Applications |
|---|---|---|---|---|
| Target Compound (CAS: 125941-75-5) | TBDPS | Carboxylic acid, S-configuration | Stable to bases, mild acids | Chiral synthesis intermediate |
| Methyl (R)-TBDPS Derivative (153775-90-7) | TBDPS | Methyl ester, R-configuration | Similar to target | Ester hydrolysis studies |
| Ethyl (S)-TBDMS Derivative (106513-42-2) | TBDMS | Ethyl ester, S-configuration | Labile to fluoride ions | Protecting group in peptide synthesis |
| 2-(4-Methylphenoxy)propanoic Acid | None | Phenoxy, carboxylic acid | Prone to oxidation | Pharmaceutical precursor |
Biological Activity
Propanoic acid, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2S)-, is a compound with significant potential in various biological applications. Its unique structural features, including the presence of a diphenylsilyl group, contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C19H24O3Si
- Molecular Weight : 328.48 g/mol
- CAS Number : 125941-75-5
The biological activity of Propanoic acid, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2S)- is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:
- Anti-inflammatory Properties : Compounds with silyl groups have been shown to modulate inflammatory pathways, potentially reducing cytokine production.
- Antioxidant Activity : The presence of silicon in the structure may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Some studies suggest that such compounds can inhibit specific enzymes involved in metabolic pathways.
Case Studies
- Study on Anti-inflammatory Effects
- Antioxidant Activity Assessment
- Enzyme Inhibition Analysis
Comparative Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H24O3Si |
| Molecular Weight | 328.48 g/mol |
| CAS Number | 125941-75-5 |
| Anti-inflammatory Activity | Significant (in vitro) |
| Antioxidant Activity | High (cellular models) |
| Enzyme Inhibition | Lipoxygenase inhibition |
Q & A
What synthetic strategies are recommended for preparing (2S)-2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]propanoic acid with high enantiomeric purity?
Category : Basic
Methodological Answer :
The synthesis typically involves stereoselective silylation of a (2S)-configured precursor. A common approach is to protect the hydroxyl group of (S)-lactic acid derivatives using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions. For example:
Silylation : React (S)-methyl lactate with TBDPSCl in dichloromethane, using imidazole as a base at 0–25°C for 12–24 hours .
Hydrolysis : Convert the methyl ester to the carboxylic acid using LiOH or NaOH in THF/water at room temperature.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
How can conflicting NMR data for this compound be resolved, particularly regarding stereochemical assignments?
Category : Advanced
Methodological Answer :
Discrepancies in NMR data often arise from solvent effects, impurities, or incorrect assignments of diastereotopic protons. To address this:
Comparative Analysis : Cross-reference experimental H and C NMR data with computational predictions (e.g., DFT-based tools like Gaussian or ACD/Labs) .
NOE Experiments : Perform 2D NOESY to confirm spatial proximity of protons adjacent to the chiral center.
X-ray Crystallography : Resolve absolute configuration definitively using single-crystal X-ray diffraction .
Control Samples : Compare with spectra of the (2R)-enantiomer synthesized under identical conditions to identify stereosensitive peaks .
What are the optimal conditions for maintaining the stability of the tert-butyldiphenylsilyl (TBDPS) protecting group during reactions?
Category : Advanced
Methodological Answer :
The TBDPS group is stable under mild acidic/basic conditions but sensitive to fluoride ions. To preserve integrity:
Avoid Fluoride Sources : Exclude reagents like TBAF (tetrabutylammonium fluoride) in reaction mixtures.
Solvent Compatibility : Use aprotic solvents (e.g., THF, DCM) instead of protic solvents (e.g., methanol) to prevent premature cleavage.
Temperature Control : Limit reactions to ≤40°C; higher temperatures risk desilylation.
Monitoring : Track stability via TLC (Rf shifts) or Si NMR to detect partial deprotection .
How can researchers assess the compound’s reactivity in nucleophilic acyl substitution reactions?
Category : Basic
Methodological Answer :
The carboxylic acid moiety can be activated for amidation or esterification:
Activation : Treat with EDCl/HOBt or DCC/DMAP in DMF to form an active ester intermediate.
Nucleophile Screening : React with amines (e.g., benzylamine) or alcohols (e.g., methanol) under inert atmosphere.
Kinetic Analysis : Monitor reaction progress via LC-MS or H NMR to quantify conversion rates.
Steric Effects : Note that the bulky TBDPS group may hinder reactivity at the α-position; consider alternative protecting groups (e.g., TBS) for less hindered systems .
What analytical techniques are most effective for detecting trace impurities in synthesized batches?
Category : Advanced
Methodological Answer :
Impurities often include desilylated byproducts or residual starting materials. Use:
HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify low-abundance species.
GC-MS : For volatile impurities (e.g., methyl lactate), employ DB-5MS columns.
ICP-OES : Detect silicon-containing degradation products (e.g., diphenylsilanol) at ppm levels .
Chiral Purity : Combine chiral HPLC with circular dichroism (CD) spectroscopy to distinguish enantiomeric contaminants .
How does the steric bulk of the TBDPS group influence the compound’s conformational dynamics in solution?
Category : Advanced
Methodological Answer :
The TBDPS group imposes significant steric hindrance, affecting rotational freedom and hydrogen-bonding capacity:
Molecular Dynamics (MD) Simulations : Simulate conformational ensembles in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS to map low-energy states.
NMR Relaxation Studies : Measure and relaxation times to assess rotational correlation times and flexibility.
Crystallographic Data : Compare solid-state (X-ray) and solution-state (NMR) structures to identify steric constraints .
What strategies mitigate racemization during silylation or subsequent reactions?
Category : Advanced
Methodological Answer :
Racemization risks arise under basic or high-temperature conditions. Mitigation strategies include:
Low-Temperature Silylation : Perform reactions at 0–5°C with mild bases (e.g., imidazole instead of DMAP).
Inert Atmosphere : Use nitrogen/argon to prevent acid-catalyzed racemization.
Enantiomeric Excess (ee) Monitoring : Regularly check ee via chiral HPLC or enzymatic assays (e.g., esterase-mediated hydrolysis) .
How can the compound’s stability under oxidative conditions be evaluated for application in catalysis?
Category : Advanced
Methodological Answer :
Accelerated Oxidation Studies : Expose to HO or TBHP (tert-butyl hydroperoxide) in DCM at 25–50°C.
LC-MS Analysis : Monitor for degradation products (e.g., diphenylsilanediol via C–Si bond cleavage).
Electrochemical Methods : Use cyclic voltammetry to assess redox activity at potentials relevant to catalytic cycles.
EPR Spectroscopy : Detect radical intermediates formed during oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
